Tetradecylcyclohexane

Description

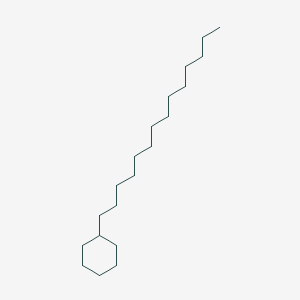

Structure

3D Structure

Properties

IUPAC Name |

tetradecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAVPKIJZCHUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061975 | |

| Record name | Cyclohexane, tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-18-2 | |

| Record name | Tetradecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Modifications of Tetradecylcyclohexane

Strategies for the Targeted Synthesis of Tetradecylcyclohexane Analogs

Catalytic Pathways in this compound Synthesis

The direct synthesis of this compound is most commonly achieved via the hydrogenation of tetradecylbenzene (B74307) over a metal catalyst. This process saturates the aromatic ring to form the corresponding cyclohexane (B81311). Another method is the alkylation of cyclohexane using tetradecyl chloride.

Recent research has also identified catalytic pyrolysis as a potential pathway. For instance, the catalytic pyrolysis of the green microalgae Botryococcus braunii over a Nickel/SBA-15 catalyst has been shown to produce this compound among other compounds. acs.orgresearchgate.net The catalyst enhances the production of various compounds, though it can also decrease the yield of certain fatty acids and phytol (B49457) fragments. acs.org The use of an ultrasonic-assisted sol-gel method for preparing the SBA-15 support can significantly reduce the synthesis time. acs.org

Table 1: Catalytic Methods for Hydrocarbon Production

| Catalyst System | Feedstock | Key Products | Process | Reference |

| Ni/SBA-15 | Botryococcus braunii | Aromatic compounds, Furans, This compound | Catalytic Pyrolysis | acs.org, researchgate.net |

| Rhodium complexes | Vinyldiazoacetates & Allyl alcohols | Highly substituted cyclohexanes | Domino Reaction | acs.org, nih.gov |

| Iridium complexes | Methyl ketones & 1,5-diols | Multisubstituted cyclohexanes | (5+1) Annulation | acs.org |

Stereoselective and Regioselective Synthetic Approaches

Control over the three-dimensional arrangement (stereochemistry) and the specific placement of substituents (regiochemistry) is crucial for creating functional analogs of this compound.

Stereoselective Synthesis: Advanced methods have been developed to synthesize cyclohexanes with a high degree of stereocontrol.

Rhodium-Catalyzed Domino Reaction: A highly stereoselective synthesis of cyclohexanes with four stereocenters can be achieved from vinyldiazoacetates and allyl alcohols using a rhodium catalyst. acs.orgnih.gov This cascade reaction proceeds with excellent diastereoselectivity (>97:3 dr) and enantioselectivity (99% ee). acs.orgnih.gov

Iridium-Catalyzed (5+1) Annulation: Functionalized cyclohexanes can be synthesized from methyl ketones and 1,5-diols via an iridium-catalyzed process involving sequential hydrogen borrowing reactions. acs.org This strategy allows for the construction of the cyclohexane core with high levels of stereocontrol. acs.org

Malononitrile-Based Cyclization: The reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile (B47326) in the presence of lithium diisopropylamide (LDA) yields multisubstituted, polyfunctional cyclohexanes with high diastereoselectivity. mdpi.com

Regioselective Synthesis: Achieving regioselectivity, particularly in the alkylation of cyclohexane rings, is a significant synthetic challenge.

C-Selective Alkylation: A method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) with unactivated sp3 electrophiles has been developed. nih.gov This process, which involves the use of ketodimethyl hydrazones, provides a high-yielding route to dialkyl cycloalkanones that are otherwise difficult to access due to preferential O-alkylation. nih.gov This protocol is scalable and has been demonstrated on a 10-gram scale. nih.gov

Minisci-Type Alkylation: For pyridine (B92270) rings, a maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position, offering an inexpensive route to valuable building blocks. chemrxiv.org While not directly on a cyclohexane, this highlights strategies for achieving regioselectivity in heterocyclic systems that can inspire similar approaches in carbocyclic chemistry.

Table 2: Stereoselective Synthesis of Cyclohexane Derivatives

| Method | Reactants | Catalyst/Reagent | Key Feature | Stereoselectivity | Reference |

| Domino Reaction | Vinyldiazoacetates, Allyl alcohols | Chiral Rhodium Catalyst | Forms four stereogenic centers | >97:3 dr, 99% ee | acs.org, nih.gov |

| (5+1) Annulation | Methyl ketones, 1,5-diols | Iridium Catalyst | Hydrogen borrowing catalysis | High diastereoselectivity | acs.org |

| Dimerization/Cyclization | 1,5-diarylpent-2-en-4-yn-1-ones, Malononitrile | LDA | Forms polyfunctional cyclohexanes | Highly diastereoselective | mdpi.com |

Post-Synthetic Derivatization and Functionalization of this compound Scaffolds

Once the this compound core is synthesized, it can be further modified to introduce new properties and functionalities. This involves derivatization, which is the transformation of a compound into a derivative, and functionalization, which introduces new functional groups. libretexts.org

Introduction of Heteroatoms into the this compound Framework

Introducing heteroatoms (e.g., oxygen, nitrogen, sulfur) into the saturated cyclohexane ring is a powerful way to alter the molecule's physical and chemical properties. researchgate.netuomus.edu.iqwiley-vch.dewikipedia.org This can be achieved through catalyst-controlled C-H functionalization, which allows for the selective transformation of otherwise unreactive C-H bonds. nih.gov Such reactions can desymmetrize cyclohexane derivatives in a highly site- and stereoselective manner. nih.gov The introduction of a heteroatom, such as replacing a carbon with germanium or introducing an oxygen atom, alters the ring's conformation and energy profile. researchgate.net

Derivatization reagents can be used to target specific functional groups. For example, alkylation can replace active hydrogens on alcohols, carboxylic acids, and amines with an alkyl group. libretexts.org Acylation is another common method that provides derivatives with enhanced chromatographic properties. libretexts.orginterchim.fr

Oligomerization and Polymerization Reactions Involving this compound Moieties

Oligomerization, the linking of a few monomer units, and polymerization, the formation of long molecular chains, are important for creating materials with novel properties. doi.orgchandra-asri.com

Oligomerization: In atmospheric chemistry, this compound can undergo oxidation to form secondary organic aerosols (SOAs). doi.org The formation and growth of these aerosols can involve oligomerization, where low-molecular-weight organic species combine covalently. doi.org Studies on the reactions of C12–C14 n-alkylcyclohexanes have identified that particle-phase products include monomers and oligomers. acs.org

Polymerization: While direct polymerization of this compound is not common, molecules with similar long-chain alkyl structures can be polymerized. For example, long-chain alkyl glycidyl (B131873) ethers can undergo controlled anionic ring-opening polymerization to form polymers with tailored melting points. rsc.org These polymers can self-assemble in water to form micellar hydrogels. rsc.org The principles of free radical polymerization, used to create common polymers like polyethylene, involve the reaction of monomers to form long alkane chains. oit.edu Mechanochemical reactions at tribological interfaces can also induce the formation of oligomeric and polymeric products from adsorbed molecules. researchgate.net

Advanced Reaction Engineering for this compound Production

The commercial-scale production of chemicals like this compound relies heavily on the principles of chemical reaction engineering. ualberta.cabau.edu.jo This field focuses on the design and operation of chemical reactors to ensure efficient, safe, and economically viable production. ualberta.cabau.edu.jodechema.de

The design of a production process for this compound, likely involving catalytic hydrogenation, requires careful consideration of several factors:

Reactor Design: Choosing the appropriate reactor type (e.g., packed bed reactor for solid catalysts) is crucial. The design must facilitate efficient heat and mass transport to control the reaction rate and prevent undesirable side reactions. dechema.deachema.de For some processes, microstructured reactors can offer superior heat and mass transfer, though scaling them up for large-scale production presents challenges. achema.de

Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics (rates and mechanisms) and thermodynamics is essential for optimizing reaction conditions such as temperature, pressure, and catalyst concentration. achema.de

Process Control and Safety: Implementing robust process control systems is necessary to maintain optimal operating conditions and ensure safety. achema.de For exothermic reactions like hydrogenation, managing heat balance is critical to prevent thermal runaway. dechema.de

Advanced Spectroscopic and Chromatographic Characterization of Tetradecylcyclohexane Systems

High-Resolution Mass Spectrometry for Elucidating Tetradecylcyclohexane Structure and Isomerism

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of organic molecules like this compound. nih.gov HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, which allow for the determination of a compound's empirical formula. nih.govbbk.ac.uk For this compound (C₂₀H₄₀), the exact mass can be calculated and compared to the measured mass to confirm its composition with a high degree of confidence. nih.gov

Electron ionization (EI) is a common technique used in mass spectrometry where high-energy electrons bombard a molecule, causing it to ionize and fragment. nist.gov The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure. nist.govnist.gov The fragmentation pattern of this compound would be expected to show a prominent peak corresponding to the loss of the C₁₄H₂₉ alkyl chain, as well as a series of peaks differing by 14 Da, corresponding to the sequential loss of CH₂ groups.

Furthermore, HRMS can be instrumental in distinguishing between isomers, which have the same molecular formula but different structural arrangements. nih.govmdpi.com While mass spectrometry alone may not always differentiate between all structural isomers, the unique fragmentation patterns produced by different isomers can provide crucial clues to their identity. nih.govnih.gov For instance, isomers of this compound with branching in the alkyl chain would produce different fragment ions compared to the straight-chain n-tetradecylcyclohexane.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₄₀ nih.gov |

| Molecular Weight | 280.5 g/mol nih.gov |

| Monoisotopic Mass | 280.313001276 Da nih.gov |

Multi-Dimensional Gas Chromatography for Complex Hydrocarbon Mixture Analysis Featuring this compound

Complex hydrocarbon mixtures, such as those found in petroleum products, can contain thousands of individual compounds, making their separation and identification a significant analytical challenge. core.ac.ukchromatographyonline.com One-dimensional gas chromatography often lacks the resolving power to separate all the components, resulting in a large unresolved complex mixture (UCM). core.ac.ukresearchgate.net Multi-dimensional gas chromatography (MDGC), and particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation capabilities for these complex samples. chromatographyonline.commosh-moah.denist.gov

GC×GC utilizes two columns with different stationary phases, providing two independent separation mechanisms. chemistry-matters.comresearchgate.net This increased peak capacity allows for the separation of compounds that would co-elute in a single-column system. nist.gov In the context of analyzing mixtures containing this compound, GC×GC can effectively separate different classes of hydrocarbons, such as alkanes, cycloalkanes, and aromatics, into distinct regions of the two-dimensional chromatogram, simplifying identification. mosh-moah.denih.gov

A typical GC×GC setup for hydrocarbon analysis involves a non-polar first-dimension column and a more polar second-dimension column. chemistry-matters.com The separation in the first dimension is primarily based on boiling point, while the second dimension separates compounds based on their polarity. researchgate.net A modulator, positioned between the two columns, plays a critical role by trapping, focusing, and re-injecting small fractions of the effluent from the first column onto the second column. chemistry-matters.com

The result of a GC×GC analysis is a contour plot where compounds are represented as spots in a two-dimensional plane, with the x-axis representing the retention time on the first column and the y-axis representing the retention time on the second column. mosh-moah.de This structured chromatogram allows for the identification of homologous series and compound classes. nih.gov For detection, a flame ionization detector (FID) can be used for quantification, while a time-of-flight mass spectrometer (TOF-MS) is often employed for the identification and confirmation of the separated compounds. mosh-moah.de

The retention index (RI) system is a method used to standardize retention times in gas chromatography, making them less dependent on operational parameters. researchgate.netgcms.cz The Kovats retention index, for example, relates the retention time of an analyte to the retention times of n-alkanes. nist.gov This allows for the comparison of retention data across different instruments and laboratories. gcms.cz

For this compound, retention indices have been determined on various stationary phases. nih.govnist.govnist.gov These values are crucial for its identification in complex mixtures. By comparing the experimentally determined retention index of an unknown peak to a database of known retention indices, a tentative identification can be made. researchgate.net This is particularly useful in GC×GC, where retention indices in both dimensions can be used for more confident peak assignment. nist.gov

| Stationary Phase Type | Retention Index Values |

|---|---|

| Standard non-polar | 2016, 2036, 2043, 2072, 2079 nih.govnist.gov |

| Semi-standard non-polar | 2071, 2079.1, 2084.7 nih.gov |

| Standard polar | 2106 nih.govnist.gov |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. msu.educarlroth.com Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. digitaloceanspaces.com For this compound, ¹H NMR would reveal signals corresponding to the protons on the cyclohexane (B81311) ring and the long tetradecyl chain. The protons of the methyl (CH₃) group at the end of the chain would appear as a triplet, while the methylene (B1212753) (CH₂) groups would produce a complex multiplet.

¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule. organicchemistrydata.org The carbons of the cyclohexane ring would have different chemical shifts from those in the alkyl chain. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. ox.ac.uk Two-dimensional NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, providing unambiguous confirmation of the structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule. fiveable.menih.gov These techniques are complementary, as some vibrational modes may be active in IR but not in Raman, and vice versa. fiveable.me For this compound, the IR and Raman spectra would be dominated by C-H stretching and bending vibrations of the cyclohexane ring and the alkyl chain. youtube.com

The chair conformation is the most stable for the cyclohexane ring, and vibrational spectroscopy can be used to study this and other possible conformations. ustc.edu.cn The frequencies of certain vibrational modes are sensitive to the local environment, making these techniques useful for studying intermolecular interactions in the liquid or solid state. youtube.comyoutube.com While detailed vibrational spectra specifically for this compound are not widely published, the analysis would follow the established principles for similar long-chain alkylcyclohexanes. ustc.edu.cnelsevierpure.comnist.gov

X-ray Diffraction Analysis of Crystalline Forms and Assemblies

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. beloit.edumdpi.com This method can be used to identify the crystal structure, determine the unit cell dimensions, and provide information about the packing of molecules in the crystal lattice. nih.gov For a molecule like this compound, which may be a liquid at room temperature, XRD studies would be conducted on a solidified sample at low temperatures.

Computational Chemistry and Theoretical Investigations of Tetradecylcyclohexane

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics offers a fundamental framework for understanding the electronic structure and inherent reactivity of molecules like tetradecylcyclohexane. numberanalytics.com By solving the Schrödinger equation for a given system, chemists can predict a wide range of molecular properties. numberanalytics.com These methods are essential for elucidating reaction mechanisms and the intrinsic properties of molecules. numberanalytics.comopinvisindi.is

Density Functional Theory (DFT) has become a widely used computational method in chemistry for investigating the electronic properties of molecules. arxiv.orgresearchgate.net DFT is often employed to study the kinetics and mechanisms of chemical processes, such as hydrolysis reactions. github.io This approach is favored for its balance of reasonable accuracy and manageable computational cost, making it suitable for studying large molecules and complex reactions. github.ioosti.gov

In the context of this compound and related cycloalkanes, DFT calculations, often in conjunction with dispersion corrections, are valuable for thermochemical analysis. nih.gov For instance, DFT has been used to investigate the van der Waals overlap in highly congested branched alkanes, providing insights where traditional group contribution methods may be inadequate. researchgate.net While many density functionals can produce significant errors, a select few can offer a balanced description for complex reactions. osti.gov The performance of these functionals often depends on factors like the inclusion of Hartree-Fock exchange and kinetic energy density. osti.gov

A study utilizing the G4 method, a composite ab initio approach, performed calculations on n-alkylcyclohexanes. mdpi.com The results from these calculations provided data on thermochemical properties such as the heat of formation. mdpi.com For this compound, the G4 calculated heat of formation at 298 K is -480.9 kJ/mol. mdpi.com This study also noted a small, negative ring strain for n-alkylcyclohexanes according to the G4 results. mdpi.com

Table 1: G4-Calculated Thermochemical Data for this compound

| Property | Value |

|---|---|

| Heat of Formation (298 K) | -480.9 kJ/mol |

| Ring Strain Energy | Small, negative value |

Data sourced from G4 method calculations. mdpi.com

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. mdpi.com These methods, while computationally intensive, can provide highly accurate energetic calculations. nih.gov For larger molecules, the computational cost of high-level ab initio calculations can become a significant challenge. mdpi.com

Composite methods like the Gaussian-n (Gn) theories, such as G4, are essentially semi-empirical in nature but are designed to reproduce experimental data with high accuracy for a predefined set of small molecules. mdpi.commdpi.com These methods combine different levels of theory and basis sets to achieve a result that is close to the exact solution of the Schrödinger equation. mdpi.com

In a study focused on the enthalpy of formation of organic compounds, the G4 method was employed to perform calculations on various molecules, including this compound. mdpi.com The calculations involved geometry optimization and frequency calculations to confirm that the structures were minima on the potential energy surface. For molecules with multiple low-energy conformations, Boltzmann-averaged enthalpies were determined. mdpi.com The study highlighted that while different high-accuracy ab initio methods (W1BD, G4, CBS-APNO, CBS-QB3) can yield slightly different results, the energy differences are generally acceptable for models requiring chemical accuracy. researchgate.netmdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.govdovepress.com This method is particularly useful for investigating intermolecular interactions and the behavior of substances in the condensed phase, such as in lubricant systems. rsc.organalis.com.my MD simulations can provide detailed insights into the adsorption, diffusion, and aggregation of molecules. researchgate.netnih.gov

The adsorption of lubricant molecules onto material surfaces is a critical factor in lubrication. MD simulations can effectively model and analyze these adsorption phenomena.

A notable study investigated the adsorption properties of several lubricant molecules, including this compound, on an Fe₂O₃ surface using molecular dynamics simulations. researchgate.net The research aimed to provide a theoretical basis for selecting lubricant components based on their molecular adsorption characteristics. researchgate.netresearcher.life The simulations revealed that this compound, along with other molecules like n-eicosane, 2,6,11,15-tetramethylhexadecane (B1219906), and 2-decyldecahydronaphthalene, forms a denser multilayer adsorption oil layer on the surface. researchgate.net The study calculated properties such as adsorption density, molecular diffusivity, and adsorption energy to evaluate the performance of each lubricant component. researchgate.net

Table 2: Simulated Adsorption Properties of Lubricant Molecules on Fe₂O₃ Surface

| Lubricant Molecule | Adsorption Density | Molecular Diffusivity | Adsorption Energy |

|---|---|---|---|

| n-eicosane | Data not specified | Data not specified | Data not specified |

| 2,6,11,15-tetramethylhexadecane | Relatively high | Low | Large |

| 2-decyldecahydronaphthalene | Relatively high | Low | Large |

| This compound | Data not specified | Data not specified | Data not specified |

The results indicated that 2,6,11,15-tetramethylhexadecane and 2-decyldecahydronaphthalene were particularly favorable components due to their high adsorption density, low diffusivity, and large adsorption energy. researchgate.net

MD simulations are instrumental in understanding the formation and stability of lubricant films at the molecular level. mdpi.comresearchgate.net These simulations can model the behavior of lubricant molecules under shear and confinement, providing insights into friction and wear protection mechanisms. rsc.org The interaction between lubricant molecules and the surfaces they lubricate, as well as the intermolecular interactions within the lubricant itself, dictates the properties of the resulting film. rsc.orgsyxbsyjg.com

While specific studies focusing solely on the simulation of lubricant film formation with pure this compound are not prevalent in the provided search results, the principles derived from simulations of similar long-chain hydrocarbons are applicable. For instance, simulations have shown that the migration and adsorption of additives like ZDDP onto a solid surface can significantly suppress mechanical slip compared to a pure hydrocarbon base oil like hexadecane. mdpi.com The structure of the lubricant molecules, such as the presence of rings or branching, influences their packing and orientation within the film, which in turn affects the film's stability and performance. rsc.org

Computational studies of large molecular systems like lubricants often face a trade-off between detail and computational cost. nih.govmdpi.com Two primary approaches in MD simulations address this: all-atom (AA) and coarse-grained (CG) models. mdpi.comresearchgate.net

All-Atom (AA) simulations represent every atom in the system individually. nih.gov This high level of detail allows for an accurate description of molecular interactions and dynamics. nih.govmdpi.com However, AA simulations are computationally expensive, which can limit the time and size scales that can be practically studied. nih.govmdpi.com

Coarse-Grained (CG) simulations simplify the system by grouping several atoms into single "beads" or interaction sites. mdpi.comresearchgate.net This reduction in the number of degrees of freedom allows for simulations of much larger systems over longer timescales, which is often necessary to observe phenomena like lubricant film formation or polymer dynamics. mdpi.com The challenge in CG simulations lies in developing force fields that accurately represent the interactions of the simplified system. arxiv.org Hybrid AA/CG methods offer a compromise by treating a critical region of the system with all-atom detail while the surrounding environment is modeled at a coarse-grained level. nih.gov

Statistical Mechanics and Thermodynamic Modeling of this compound Systems

The study of this compound through the lens of statistical mechanics and thermodynamic modeling is crucial for understanding its behavior in complex systems, particularly in applications such as lubricating oils where it serves as a representative naphthenic component. researchgate.netmdpi.com Computational models rooted in statistical mechanics provide a framework for predicting macroscopic properties from molecular interactions.

One significant application is in the modeling of viscosity. The Expanded Fluid (EF) viscosity correlation, a model with a basis in statistical mechanics, relates the viscosity of a fluid to its density over a wide range of pressures and temperatures. ucalgary.caucalgary.ca This model requires fluid-specific parameters that are determined by fitting them to experimental data. For this compound, these parameters are essential for accurately predicting its contribution to the viscosity of hydrocarbon mixtures and crude oils. ucalgary.caucalgary.ca

Thermodynamic properties, which are fundamental to process design and stability analysis, have been extensively investigated using computational methods. High-level quantum chemistry calculations, such as the G4 method, have been employed to determine thermochemical data with high accuracy. mdpi.comresearchgate.net These ab initio methods are used to calculate properties like the enthalpy of formation (ΔHf) for ideal gas species at standard conditions (298.15 K). mdpi.com The G4 method, a composite technique, involves a series of calculations to achieve results that rival experimental accuracy, providing valuable data where experimental measurements are scarce. mdpi.comresearchgate.net For n-alkylcyclohexanes, G4 calculations have also been used to evaluate ring strain energies, showing a small negative ring strain for these molecules compared to the parent cyclohexane (B81311). mdpi.com

Molecular dynamics (MD) simulations offer another powerful tool for thermodynamic and transport property investigation. In the context of lubrication, MD simulations have been used to study the adsorption characteristics of this compound on iron oxide (Fe₂O₃) surfaces, which mimic metal machinery parts. researchgate.net These simulations reveal key parameters such as adsorption density, molecular diffusivity, and adsorption energy, providing insights into the formation and stability of lubricant films at the molecular level. researchgate.netresearchgate.net

The Gibbs free energy of formation (ΔG⁰f) for this compound has also been calculated, which is essential for assessing the chemical equilibrium and spontaneity of reactions involving this compound. ifremer.fr

Table 1: Calculated Thermodynamic and Transport Properties of this compound

| Property | Value | Method/Model | Source |

| G4-Calculated Ring Strain Energy (for n-alkylcyclohexanes) | Negative value relative to cyclohexane | G4 Quantum Calculations | mdpi.com |

| Molar Ideal Gas Heat Capacity (cpg0) | Temperature-dependent values | DFT RRHO Calculations | scribd.com |

| Adsorption Energy on Fe₂O₃ | Data-dependent value | Molecular Dynamics | researchgate.netresearchgate.net |

| Molecular Diffusivity | Data-dependent value | Molecular Dynamics | researchgate.netresearchgate.net |

| Standard Gibbs Free Energy of Formation (ΔG⁰f(l)) | Calculated from crystalline state data | Thermodynamic Calculation | ifremer.fr |

This table is interactive. Select headers to sort data.

Structure-Property Relationship Predictions through Computational Approaches

The prediction of physical and chemical properties of this compound based on its molecular structure is a significant area of computational chemistry, often employing Quantitative Structure-Property Relationship (QSPR) models. These models are vital for screening compounds and for the design of fluids with specific characteristics, such as lubricants and fuels. mdpi.com

A primary challenge in modeling this compound is its conformational flexibility, which arises from the long 14-carbon alkyl chain attached to the cyclohexane ring. This flexibility results in numerous low-energy conformers and introduces torsional strain. To address this, computational chemists use methods like Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to optimize the ground-state geometries and molecular mechanics (MM) simulations to thoroughly sample the vast conformational space.

QSPR models have been successfully developed to predict various properties of this compound. For instance, a simple yet effective model predicts the normal boiling point temperature (NBPT) using the carbon atomic fraction and molecular weight as descriptors. researchgate.net This type of model is valuable for a rapid estimation of properties for a large number of hydrocarbons.

In the field of analytical chemistry, particularly for complex mixtures like petroleum, computational models are used to predict chromatographic behavior. A theoretically-based elution model has been developed to predict the two-dimensional gas chromatography (GCxGC) retention times of hydrocarbons, including this compound, directly from their chemical structures provided as SMILES input. concawe.eu This aids in the identification of components in complex UVCB (Unknown or Variable Composition, Complex Reaction Products or Biological Materials) substances.

The Group Contribution (GC) method is another powerful approach for predicting thermochemical properties. mdpi.com This method assumes that a molecular property can be calculated as the sum of contributions from its constituent functional groups. mdpi.comwalshmedicalmedia.com For complex molecules like this compound, where experimental data may be lacking, the GC method, often enhanced with parameters derived from high-level quantum calculations, provides reliable estimations of properties like the heat of formation. mdpi.comresearchgate.net

Molecular dynamics simulations also play a key role in elucidating structure-property relationships. By simulating the behavior of this compound molecules, researchers can directly correlate molecular features, such as chain length and branching, with macroscopic properties like viscosity, density, and adsorption behavior on surfaces. researchgate.netresearchgate.net

Table 2: Predicted Properties of this compound via Structure-Property Models

| Property | Predicted Value/Correlation | Computational Approach | Source |

| Normal Boiling Point (NBPT) | ~360 °C (633 K) | QSPR Model (based on MW and Carbon Fraction) | researchgate.netcanada.ca |

| GCxGC Retention Time (1st Dimension) | 82.33 min | Theoretically-based Elution Model | concawe.eu |

| GCxGC Retention Time (2nd Dimension) | 2.65 s | Theoretically-based Elution Model | concawe.eu |

| XlogP | 10.5 | Predicted | uni.lu |

| Collision Cross Section (CCS) for [M+H]⁺ | 178.8 Ų | Predicted using CCSbase | uni.lu |

This table is interactive. Select headers to sort data.

Mechanistic Studies of Tetradecylcyclohexane Reactivity and Transformation Pathways

Catalytic Reaction Mechanisms involving Tetradecylcyclohexane

Catalytic processes are employed to intentionally transform this compound and related compounds, primarily in the context of petroleum refining to produce high-value products like gasoline and diesel fuel. epdf.pubepdf.pub

The cyclohexane (B81311) ring of this compound can undergo reversible hydrogenation and dehydrogenation.

Dehydrogenation: This process involves the removal of hydrogen from the cyclohexane ring to form an aromatic ring (tetradecylbenzene) and hydrogen gas. It is an endothermic reaction favored by high temperatures and low pressures. Catalysts are essential and typically consist of noble metals like platinum (Pt) supported on materials like alumina (B75360) (Al₂O₃) or ceria (CeO₂). nih.gov Recent research on single-site platinum catalysts has shown exceptionally high dehydrogenation rates for cyclohexane, proceeding through a mechanism involving redox coupling between the platinum atom and the support material. nih.gov This process is critical for producing aromatics and for chemical hydrogen storage applications using liquid organic hydrogen carriers (LOHCs). nih.gov

Hydrogenation: This is the reverse reaction, where hydrogen is added to an aromatic ring to form a cycloalkane. It is an exothermic process favored by high hydrogen pressures and relatively low temperatures. The same types of catalysts used for dehydrogenation, such as platinum or nickel, are also effective for hydrogenation. thegoodscentscompany.comacs.org This reaction is used to saturate aromatic compounds in fuels, which can improve certain properties like stability. nust.edu.pk

| Reaction | Catalyst Example | Typical Conditions | Primary Product |

| Dehydrogenation | Pt/CeO₂ | High Temperature, Low Pressure | Tetradecylbenzene (B74307) + H₂ |

| Hydrogenation | Pt/Al₂O₃, Nickel | Low Temperature, High H₂ Pressure | This compound |

This table summarizes typical conditions for the catalytic hydrogenation and dehydrogenation of the this compound/tetradecylbenzene system.

Isomerization and skeletal rearrangement are key reactions in petroleum refining used to increase the octane (B31449) number of gasoline or improve the cold-flow properties of diesel fuel. epdf.pubepdf.pub For this compound, these reactions can involve changes to both the alkyl side chain and the cyclohexane ring.

These reactions are typically catalyzed by bifunctional catalysts that have both a metal function (for hydrogenation/dehydrogenation) and an acid function (for skeletal rearrangement). A common example is platinum on an acidic support like a zeolite or chlorinated alumina.

The generally accepted mechanism involves the following steps:

Dehydrogenation: The this compound molecule is first dehydrogenated on a metal site to form an unsaturated intermediate (e.g., tetradecylcyclohexene).

Protonation: The unsaturated intermediate migrates to an acid site where it is protonated, forming a carbocation (carbenium ion).

Rearrangement: The carbocation undergoes skeletal rearrangement via a series of 1,2-hydride or 1,2-alkyl shifts to form a more stable or more branched carbocation isomer. Ring-opening of the cyclohexane moiety to form an isoparaffin can also occur.

Deprotonation: The rearranged carbocation loses a proton to form an isomeric unsaturated hydrocarbon.

Hydrogenation: The isomerized unsaturated hydrocarbon migrates back to a metal site and is hydrogenated to yield the final, stable, isomerized cycloalkane product.

This process allows for the conversion of straight-chain alkyl groups into more branched structures and can also facilitate ring contraction or expansion, though less common for a stable six-membered ring.

Role of this compound in Mechanochemical Processes at Interfaces

Mechanochemistry involves chemical reactions induced by mechanical force. In the context of this compound, this is most relevant to its role as a component of lubricant base oils at tribological interfaces (surfaces in relative motion). researchgate.net

Under the high pressure and shear stress conditions found in a sliding contact, lubricant molecules can undergo chemical transformations. This process, known as tribo-polymerization, can lead to the formation of protective surface films. Mechanochemical reactions are initiated by the intense energy input at the interface, which can break chemical bonds and create reactive species. researchgate.net

For a molecule like this compound, the mechanical shearing can induce dissociation of C-H or C-C bonds, creating radicals. These radicals can then react with other lubricant molecules or with the surface itself. The chemical reactivity of the substrate surface plays a significant role in guiding these reaction mechanisms. For instance, chemically reactive metal surfaces can catalyze the formation of oligomeric or polymeric products from lubricant components, which can alter the frictional properties of the interface. researchgate.net

Advanced Applications of Tetradecylcyclohexane in Specialized Chemical Formulations and Materials Science

Formulation Science of Advanced Lubricants and Functional Fluids

Tetradecylcyclohexane, a key cycloalkane, is increasingly recognized for its valuable contributions to the formulation of advanced lubricants and functional fluids. Its distinct molecular structure, characterized by a cyclohexane (B81311) ring and a long alkyl chain, imparts a unique combination of properties that are highly sought after in high-performance applications.

This compound as a Base Oil Component in High-Performance Lubrication

In the realm of high-performance lubrication, the choice of base oil is paramount as it constitutes the bulk of the lubricant's composition and dictates its fundamental characteristics. vnpetro.com.vn this compound serves as a model compound for naphthenic base oils, which are a critical category of lubricant base stocks. researchgate.net Its saturated cyclic structure provides excellent thermal and oxidative stability, which is crucial for lubricants operating under extreme temperatures and pressures.

Molecular dynamics simulations have been employed to study the behavior of different lubricant molecules, including this compound, on metal surfaces. These studies reveal that the adsorption characteristics of lubricant molecules on a solid surface are crucial for their performance. researchgate.net Research comparing this compound with other base oil components like n-eicosane, 2,6,11,15-tetramethylhexadecane (B1219906), and 2-decyldecahydronaphthalene has shown that molecules with high adsorption density, low molecular diffusivity, and large adsorption energy are more favorable as lubricant components. researchgate.netresearchgate.net While this compound is a valuable component, studies have indicated that other structures, such as 2,6,11,15-tetramethylhexadecane and 2-decyldecahydronaphthalene, may exhibit more favorable adsorption characteristics. researchgate.netresearchgate.net

The performance of base oils is a key factor in the formulation of multigraded lubricant oils. High-performance base oils, often derived from synthetic processes like the isomerization of wax, can offer superior low-temperature and high-temperature performance. google.com The unique properties of these advanced base oils allow for the formulation of lubricants that meet demanding specifications, such as those for OW-, 5W-, 10W-, and 15W-XX grades. google.com

Influence of this compound on Tribological Performance

The tribological performance of a lubricant, which encompasses its friction-reducing and wear-protection capabilities, is significantly influenced by the molecular structure of its base oil. Molecular dynamics simulations have been instrumental in understanding the link between molecular structure and tribological properties. researchgate.net For instance, simulations have shown that for this compound, the adsorption energy on an Fe(110) surface is substantially larger than the intermolecular interaction energy, which contributes to the formation of a stable lubricant film. researchgate.net The van der Waals interaction is the primary contributor to this adsorption energy. researchgate.net

The study of tribology-induced degradation is an important area of research. The chemical breakdown of lubricant components can be influenced by the tribological processes occurring at the sliding interface. researchgate.net The addition of antiwear additives is a common strategy to inhibit this degradation by forming a protective film on the surfaces. researchgate.net The effectiveness of these additives can be influenced by the base oil they are formulated in.

The table below summarizes the findings of a molecular dynamics simulation comparing the adsorption characteristics of different lubricant molecules, which are indicative of their potential tribological performance.

| Lubricant Molecule | Adsorption Density | Molecular Diffusivity | Adsorption Energy | Relative Favorability as Lubricant Component |

| n-eicosane | Lower | Higher | Lower | Less Favorable |

| 2,6,11,15-tetramethylhexadecane | Higher | Lower | Larger | More Favorable researchgate.netresearchgate.net |

| 2-decyldecahydronaphthalene | Higher | Lower | Larger | More Favorable researchgate.netresearchgate.net |

| This compound | Moderate | Moderate | Moderate | Favorable |

Viscosity Modification and Temperature-Dependent Behavior in Complex Formulations

The pour point, the lowest temperature at which a fluid will flow, is another crucial low-temperature property. clu-in.org The pour point is influenced by the formation of wax crystals and viscosity increase. clu-in.org The blending of different hydrocarbon fractions is a common practice to enhance the flow properties of heavy fuel oils and lubricants. clu-in.org

The viscosity of petroleum products is a complex property influenced by the molecular weight and structure of its components. scholaris.ca Various models have been developed to predict the viscosity of hydrocarbon mixtures, which is essential for the design and blending of lubricants. scholaris.ca The addition of viscosity modifiers, which are typically polymers, can significantly alter the viscosity-temperature behavior of a lubricant, enabling the formulation of multigrade oils that perform effectively over a wide temperature range. researchgate.netmdpi.com

Polymeric Materials and Additive Technologies utilizing this compound

The unique chemical structure of this compound also lends itself to applications in the field of polymeric materials and additive technologies. Its long alkyl chain and cyclic moiety can be leveraged to modify the properties of polymers or be incorporated into their fundamental architecture.

This compound as a Plasticizer or Processing Aid in Polymer Systems

Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers by reducing the intermolecular forces between polymer chains. uptti.ac.inlabinsights.nlresearchgate.net This leads to a decrease in the glass transition temperature (Tg) and increased molecular mobility. uptti.ac.inresearchgate.netmdpi.com While common plasticizers include phthalates, adipates, and citrates, the fundamental principle involves the integration of smaller molecules that are chemically similar to the polymer. uptti.ac.inresearchgate.net

Given its molecular structure—a non-polar hydrocarbon—this compound could theoretically function as a secondary plasticizer or an external lubricant for non-polar polymers. Secondary plasticizers are used to reduce cost, lower viscosity, or improve low-temperature properties. specialchem.com External lubricants have poor compatibility with the polymer and form a layer at the interface, aiding in processing. labinsights.nl The high boiling point and low volatility of a compound like this compound would be advantageous properties for a plasticizer, ensuring its permanence within the polymer matrix. uptti.ac.in

The effectiveness of a plasticizer is highly dependent on its compatibility with the specific polymer system. For instance, in polyvinyl chloride (PVC), a wide range of plasticizers are used to achieve desired levels of flexibility. uptti.ac.in The selection of a plasticizer is critical for controlling the final properties of the plastic product. mdpi.com

Integration of this compound Moieties into Polymer Architectures

Beyond its use as a discrete additive, the this compound moiety can be chemically incorporated into the backbone or as a side chain of a polymer. This integration can impart specific properties to the resulting polymer. For example, incorporating bulky, non-polar side groups like this compound can influence the polymer's thermal properties, solubility, and mechanical behavior.

The introduction of such moieties can affect the packing of polymer chains, potentially lowering the crystallinity and increasing the free volume. This can lead to enhanced flexibility and altered barrier properties. The synthesis of polymers with tailored properties through the incorporation of specific functional groups is a cornerstone of modern materials science.

Role in Advanced Solvents and Reaction Media Design

The distinct molecular architecture of this compound makes it a subject of study in the design of advanced solvents and reaction media. As a nonpolar hydrocarbon, it is insoluble in polar solvents like water but demonstrates good solubility in other nonpolar organic solvents such as hexane (B92381), decane, and chloroform. solubilityofthings.com This characteristic is fundamental to its application in various chemical processes. solubilityofthings.com

Research into the physicochemical properties of this compound contributes to a broader understanding of molecular interactions, particularly between nonpolar molecules. solubilityofthings.com This knowledge is crucial for applications in fields like lubrication and polymer chemistry, where the choice of solvent significantly influences performance. solubilityofthings.com Studies involving this compound can provide valuable insights into micellization, solubility, and phase behavior in nonpolar environments. solubilityofthings.com The presence of both a cyclic and a linear alkyl component may also affect its reactivity in comparison to simpler alkanes, making it a point of interest for investigating reaction mechanisms in organic synthesis. solubilityofthings.com

In the realm of materials science, this compound has been used as a representative molecule for naphthenic components found in mineral base oils. mdpi.comresearchgate.net Molecular modeling and simulation studies utilize compounds like this compound to understand the behavior of complex mixtures such as lubricating oils at a molecular level. mdpi.com By representing a key structural class of hydrocarbons, it aids in the design and modification of lubricants with desired properties. mdpi.comresearchgate.net

Reference Material Development in Hydrocarbon Analysis

This compound serves as a crucial reference material in the field of hydrocarbon analysis, particularly in the petroleum industry. chromservis.eu Companies specializing in chemical standards for petroleum exploration and forensic analysis offer this compound as a certified reference material. chromservis.eu This allows for the accurate identification and quantification of similar naphthenic compounds in complex hydrocarbon mixtures like crude oil and petroleum products. chromservis.eu

The use of this compound as a standard is particularly important in advanced analytical techniques such as comprehensive two-dimensional gas chromatography (GCxGC). concawe.euconcawe.eu In GCxGC analysis of petroleum substances, retention time models are developed and calibrated using a suite of known hydrocarbon compounds, including this compound. concawe.euconcawe.eu These models are then used to predict the elution patterns of thousands of individual hydrocarbon structures within a petroleum sample. concawe.eu The precise retention time data for this compound helps in the accurate mapping and identification of other mono-naphthenic compounds in the complex chromatograms of petroleum fractions. concawe.eu

| Analytical Application | Technique | Role of this compound |

| Petroleum Exploration | Gas Chromatography (GC) | Reference material for identifying and quantifying naphthenic compounds. chromservis.eu |

| Forensic Analysis (e.g., oil spills) | Gas Chromatography (GC) | Standard for fingerprinting oil samples. chromservis.eu |

| Complex Hydrocarbon Analysis | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Calibration standard for retention time modeling and identification of mono-naphthenes. concawe.euconcawe.eu |

Petrochemical and Fuel Chemistry Research Implications

The study of this compound has significant implications for petrochemical and fuel chemistry research, offering insights into the composition of fuels and the geological origins of hydrocarbons.

This compound as a Constituent of Diesel Fuels and Petroleum Fractions

The composition of diesel fuel, including the presence of compounds like this compound, is critical to its performance characteristics. researchgate.net While the bulk of diesel fuel consists of aliphatic and aromatic hydrocarbons, the specific types and distribution of these compounds, including cycloalkanes, can vary. publications.gc.caresearchgate.net For instance, low-sulfur diesel fuel has been found to contain a significant percentage of alkanes and a smaller fraction of polycyclic aromatic hydrocarbons (PAHs). researchgate.net The analysis of individual components like this compound within these complex mixtures is essential for understanding fuel properties and for developing improved fuel formulations and additives. dieselnet.com

Petroleum fractions are complex combinations of hydrocarbons, and this compound can be found in those with boiling point ranges that encompass its own. canada.ca For example, certain heavy fuel oils (HFOs) are composed of hydrocarbons in the C20–C50 range, which would include C20 compounds like this compound. canada.ca

| Fuel/Petroleum Fraction | Typical Carbon Range | Presence of this compound |

| Diesel Fuel | Approx. C12-C20 | Yes chevron.comifleet.co.zaiea-amf.org |

| Heavy Fuel Oils (HFOs) | C10-C50+ | Yes canada.caclu-in.org |

| Distillate Fuels | Varies (e.g., C15-C36) | Potential component canada.ca |

Insights into Hydrocarbon Composition and Source Rock Characteristics

The presence and distribution of specific hydrocarbons, including cycloalkanes like this compound, in crude oil can provide valuable information about the oil's origin and history. nih.govsemanticscholar.org The analysis of these biomarker compounds helps geochemists to correlate oils with their source rocks and to understand the geological processes they have undergone, such as biodegradation. nih.govsemanticscholar.org

In biodegraded oils, for example, more easily degradable compounds like n-alkanes are consumed by microorganisms, leading to an enrichment of more resistant compounds, including certain cyclic alkanes. nih.govsemanticscholar.org The study of alkyl-cyclohexanes in these oils helps to identify the extent of biodegradation and provides clues about the original composition of the oil. nih.govsemanticscholar.org This information is critical for petroleum exploration and for assessing the quality of oil reservoirs. nih.gov

Environmental Fate and Atmospheric Chemistry of Tetradecylcyclohexane

Atmospheric Transformation Pathways of Tetradecylcyclohexane

Once released into the atmosphere, this compound is subject to various transformation processes that determine its atmospheric lifetime and potential environmental impact. These pathways primarily involve reactions with atmospheric oxidants in both the gas and particle phases.

Gas-Phase Reactions with Atmospheric Oxidants (Hydroxyl Radicals, Nitrate (B79036) Radicals, Ozone)

The primary loss process for this compound in the gas phase is its reaction with hydroxyl (OH) radicals, which are highly reactive and prevalent during the daytime. airuse.eudoi.org The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. While specific kinetic data for the reaction of this compound with OH radicals is limited, it is expected to be significant, leading to its degradation in the atmosphere. canada.ca

Nitrate radicals (NO3), which are most abundant during the nighttime, also contribute to the atmospheric degradation of organic compounds. copernicus.orgeuropa.eu The reaction of this compound with nitrate radicals, although generally slower than with OH radicals for alkanes, represents a notable nighttime loss process. airuse.eu Ozone (O3) is another key atmospheric oxidant; however, its reaction with saturated alkanes like this compound is generally considered to be very slow and not a significant removal pathway. airuse.eunih.gov

Table 1: Atmospheric Oxidants and their Role in this compound Transformation

| Atmospheric Oxidant | Typical Abundance | Primary Role in this compound Transformation |

| Hydroxyl Radical (OH) | Daytime | Major gas-phase removal process. airuse.eudoi.org |

| Nitrate Radical (NO3) | Nighttime | Contributes to nighttime gas-phase degradation. airuse.eucopernicus.orgeuropa.eu |

| Ozone (O3) | Daytime and Nighttime | Reaction is generally slow and not a significant pathway. airuse.eunih.gov |

Particle-Phase Reactions and Secondary Organic Aerosol Formation

A significant aspect of the atmospheric chemistry of this compound and other intermediate volatility organic compounds (IVOCs) is their potential to form secondary organic aerosol (SOA). copernicus.orgrsc.org Following gas-phase oxidation, the resulting less volatile products can partition into the aerosol phase, contributing to the formation and growth of SOA. copernicus.orgrsc.org This process is a key area of atmospheric research, as SOA can impact air quality and climate. iiasa.ac.atatmospheric-chemistry-and-physics.net

The formation of SOA from precursors like this compound is a complex process influenced by factors such as the concentration of oxidants, NOx levels, and environmental conditions. rsc.orgnih.gov Research indicates that IVOCs are significant contributors to SOA formation in urban environments. copernicus.orgdoi.org The oxidation products of this compound can undergo further reactions within the particle phase, a process known as aging, which can alter the chemical composition and physical properties of the aerosol. doi.org

Environmental Partitioning and Distribution in Complex Matrices

The environmental distribution of this compound is governed by its physical and chemical properties, which dictate how it partitions between different environmental compartments such as air, water, soil, and sediment. concawe.eunih.gov Its low vapor pressure and Henry's Law constant suggest that it will tend to partition from the gas phase to other environmental media. canada.ca

The octanol-air partition coefficient (KOA) is a key parameter used to describe the partitioning of organic compounds between the atmosphere and organic phases like soil and vegetation. iyte.edu.tr For hydrophobic compounds like this compound, partitioning into organic matter in soil and sediment is an important fate process. nih.gov In aquatic environments, it will predominantly be associated with suspended particulate matter and sediments due to its low water solubility. nih.govacs.org Comprehensive two-dimensional gas chromatography (GC×GC) has been utilized to estimate the environmental partitioning properties of hydrocarbons in diesel fuel, including this compound. concawe.euacs.org

Table 2: Environmental Partitioning Tendencies of this compound

| Environmental Compartment | Partitioning Tendency | Key Influencing Factors |

| Air | Tends to partition out of the atmosphere. | Low vapor pressure. canada.ca |

| Water | Low solubility, partitions to suspended solids. nih.govacs.org | Henry's Law Constant. canada.ca |

| Soil/Sediment | Strong partitioning to organic matter. nih.gov | Octanol-water partition coefficient (Kow). publications.gc.ca |

| Biota | Potential for bioaccumulation in lipid tissues. | Hydrophobicity. |

Advanced Separation and Purification Technologies for Tetradecylcyclohexane

Chromatographic Separation Techniques for Isolating Tetradecylcyclohexane from Complex Mixtures

Chromatography is a cornerstone for the separation of individual components from complex hydrocarbon mixtures. Due to the chemical complexity of materials like diesel fuel and crude oil, which can contain thousands of compounds, high-resolution chromatographic techniques are essential for isolating specific molecules like this compound. concawe.euresearchgate.net

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely utilized method for the analysis of alkylcyclohexanes. nih.govresearchgate.netlrmh.fr In this technique, the sample is vaporized and separated based on boiling point and polarity on a capillary column. For instance, the organic fraction of black crusts from historical monuments has been analyzed using GC-MS to identify compounds including n-tetradecylcyclohexane after an initial solvent extraction and fractionation on a silica (B1680970) column. lrmh.fr Similarly, GC-MS is employed to study the biodegradation of n-alkylcyclohexanes by identifying metabolic intermediates. nih.gov

A significant advancement in this area is comprehensive two-dimensional gas chromatography (GC×GC). concawe.euunl.edu This powerful technique uses two different columns in series to provide greatly enhanced separation compared to conventional single-column GC. concawe.eu The first dimension typically separates compounds by volatility, while the second dimension separates them by polarity. concawe.eu GC×GC is exceptionally well-suited for analyzing complex petroleum hydrocarbon mixtures, resolving them into distinct chemical classes such as alkanes and cycloalkanes. unl.edu Studies tracking the weathering of oil spills have successfully used GC×GC to identify and monitor numerous compounds, including n-tetradecylcyclohexane, within highly complex chromatograms. unl.edu The enhanced resolution of GC×GC helps to separate isomers and co-eluting compounds that would otherwise appear as an unresolved complex mixture (UCM) in traditional GC analysis. copernicus.org

High-temperature gas chromatography (HTGC) is another specialized technique crucial for analyzing high-molecular-weight hydrocarbons, including the long-chain n-alkylcyclohexanes found in petroleum waxes. jcsp.org.pk HTGC allows for the analysis of compounds with boiling points higher than what is achievable with standard GC methods. jcsp.org.pk

The table below summarizes various chromatographic techniques used for the analysis of mixtures containing this compound.

| Technique | Principle of Separation | Typical Application | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and polarity, with mass-based identification. | Analysis of environmental samples, biodegradation studies, and compositional analysis of fuels. nih.govlrmh.fr | nih.govlrmh.fr |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Two sequential columns provide separation based on two independent properties (e.g., volatility and polarity). | High-resolution analysis of complex petroleum substances and environmental samples. concawe.euunl.edu | concawe.euunl.edu |

| High-Temperature Gas Chromatography (HTGC) | GC adapted for high-boiling-point compounds. | Analysis of high-molecular-weight hydrocarbons in crude oil waxes. jcsp.org.pk | jcsp.org.pk |

| Liquid Chromatography (LC) | Separation based on partitioning between a stationary and a mobile liquid phase. Often used as a pre-separation step. | Fractionation of complex mixtures (e.g., crude oil extracts) into compound classes prior to GC analysis. lrmh.frresearchgate.net | lrmh.frresearchgate.net |

Emerging Membrane and Extraction Technologies for Hydrocarbon Separation

While chromatography is dominant in analytical settings, other technologies are emerging for the bulk separation and purification of hydrocarbons, which can be applied to streams containing this compound. These methods are often focused on industrial-scale processes, aiming for energy efficiency and sustainability. ajchem-a.com

Membrane Separation: Membrane technology utilizes a selective barrier that allows certain components of a mixture to pass through (permeate) while retaining others (retentate). ethz.ch The process is driven by pressure, concentration, or electrical potential gradients. For hydrocarbon separations, processes like pervaporation and reverse osmosis are relevant. hongtekfiltration.com Membrane materials can be polymeric or inorganic, and their selection depends on the specific separation task. acs.org Zeolite membranes, for example, have been investigated for the separation of alkylcyclohexanes. dbcls.jp The primary challenge in separating similar hydrocarbons is achieving high selectivity. The diffusion of different alkylcyclohexanes through materials like silicalite has been shown to vary based on molecular size and shape, indicating the potential for membrane-based separation. acs.org

Advanced Extraction Technologies: Liquid-liquid extraction is a conventional method for separating hydrocarbons, but it often involves volatile organic solvents. acs.org Emerging technologies aim to overcome these limitations.

Macro Porous Polymer Extraction (MPPE®): This technology is highly effective for removing dissolved and dispersed hydrocarbons from water with an efficiency of up to 99.99%. veoliawatertechnologies.com It works by passing the contaminated water through columns filled with porous polymer particles that have a high affinity for hydrocarbons. The captured hydrocarbons can then be recovered in nearly pure form through in-situ regeneration using low-pressure steam. veoliawatertechnologies.com

Ionic Liquids (ILs) in Extraction: Ionic liquids are salts with low melting points that are being explored as "green" solvents to replace traditional volatile organic compounds in extraction processes. acs.org They offer advantages such as low volatility, high thermal stability, and designable structures. ILs have shown promise in hydrocarbon separation processes like aromatics extraction and desulfurization, and research is ongoing to optimize their selectivity for specific hydrocarbon classes. acs.org

The table below outlines these emerging separation technologies.

| Technology | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Membrane Separation | Selective transport through a semi-permeable barrier based on molecular size, shape, or affinity. | Separating alkylcyclohexanes from other hydrocarbon classes or from aqueous streams. | ethz.chacs.org |

| Macro Porous Polymer Extraction (MPPE®) | Adsorption of hydrocarbons onto porous polymer beads, followed by thermal regeneration and recovery. | Removal and recovery of this compound from industrial wastewater. | veoliawatertechnologies.com |

| Ionic Liquid (IL) Extraction | Use of non-volatile ionic liquids as solvents for selective liquid-liquid extraction of hydrocarbons. | Green separation of this compound from complex hydrocarbon feedstocks. | acs.org |

Purity Assessment and Trace Impurity Analysis in Research-Grade this compound

The utility of this compound as a reference material in analytical chemistry and geochemistry depends on its certified purity. chiron.no Commercial suppliers often provide the compound with a stated purity, such as 95%. aliyuncs.comsigmaaldrich.com Verifying this purity and identifying the nature and quantity of any trace impurities requires high-resolution analytical methods.

GC-MS is the principal technique for purity assessment and trace analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net By generating a total ion chromatogram (TIC), the relative area of the main peak (this compound) can be compared to the areas of all other detected peaks to estimate purity. The mass spectrometer provides structural information about these other peaks, allowing for the identification of specific impurities. nih.gov

Potential impurities in this compound depend on its synthesis route and source material. If derived from petroleum fractions, likely impurities would include other C20 hydrocarbons, such as isomers of this compound, other alkylcyclohexanes (e.g., pentadecylcyclohexane), n-alkanes (e.g., eicosane), and aromatic compounds. researchgate.netchevron.com For example, analysis of diesel fuel shows this compound alongside numerous other saturated and aromatic hydrocarbons. researchgate.net

The use of high-purity reference standards is critical for accurate quantification. chiron.nolindedirect.com Laboratories often use certified reference materials (CRMs) containing this compound in a known concentration to calibrate their analytical instruments. lindedirect.comscribd.com The physical properties of the pure compound, such as its melting point, also serve as an indicator of purity. ua.pt Impurities typically depress and broaden the melting range of a crystalline solid. ua.pt

The following tables summarize the techniques for purity assessment and potential impurities.

| Analytical Technique | Information Provided | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides purity estimation based on peak area and allows for the identification of volatile and semi-volatile trace impurities. | researchgate.netnih.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) | Offers superior separation of isomers and other closely related impurities compared to standard GC-MS. | concawe.euunl.edu |

| High-Performance Liquid Chromatography (HPLC) | Can be used for the analysis of less volatile impurities or as a preparative technique to isolate the main compound. | researchgate.nethealtheffects.org |

| Melting Point Analysis | A sharp, well-defined melting point is indicative of high purity. Impurities cause melting point depression. | ua.pt |

| Impurity Class | Specific Examples | Potential Origin |

|---|---|---|

| Isomers | Positional isomers of the tetradecyl group on the cyclohexane (B81311) ring. | Synthesis process, petroleum feedstock. |

| Other Alkylcyclohexanes | Tridecylcyclohexane, Pentadecylcyclohexane, Hexadecylcyclohexane. researchgate.netlrmh.fr | Petroleum feedstock, incomplete separation. researchgate.netlrmh.fr |

| n-Alkanes | Nonadecane, Eicosane, Heneicosane. researchgate.netunl.edu | Petroleum feedstock, incomplete separation. researchgate.netunl.edu |

| Branched Alkanes | Pristane, Phytane. unl.edu | Petroleum feedstock. unl.edu |

| Aromatic Hydrocarbons | Alkylbenzenes, Polycyclic Aromatic Hydrocarbons (PAHs). researchgate.netacs.org | Petroleum feedstock, synthesis precursors. researchgate.netacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing high-purity tetradecylcyclohexane, and what analytical techniques validate its structural integrity?

- Methodological Answer : this compound (CH, CAS 1459-10-5) is typically synthesized via alkylation of cyclohexane with tetradecyl halides under Friedel-Crafts conditions. Key steps include rigorous purification using fractional distillation and recrystallization. Structural validation requires H/C NMR to confirm cyclohexane ring substitution and alkyl chain integration. Gas chromatography-mass spectrometry (GC-MS) ensures purity (>98%), while elemental analysis verifies stoichiometry . For reproducibility, experimental protocols must detail catalyst ratios, reaction temperatures, and solvent systems .

Q. How do the thermodynamic properties (e.g., boiling point, solubility) of this compound influence its utility as a solvent or matrix in organic reactions?

- Methodological Answer : Thermodynamic data from the CRC Handbook (e.g., boiling point ~300–320°C) suggest its stability in high-temperature reactions. Its hydrophobic nature, due to the long alkyl chain, makes it suitable for non-polar solvent systems. Solubility parameters can be experimentally determined via the shake-flask method in water/organic biphasic systems, with log values predicted using computational tools like COSMO-RS . These properties are critical for designing solvent-mediated reactions in lipid or polymer research .

Q. What spectroscopic and chromatographic methods are most effective for distinguishing this compound from structurally similar alicyclic compounds?

- Methodological Answer : High-resolution NMR (H, C, DEPT) differentiates cyclohexane ring protons (δ 1.2–1.8 ppm) from alkyl chain signals (δ 0.8–1.2 ppm). Infrared (IR) spectroscopy identifies C-H stretching modes (2850–2960 cm) and absence of functional groups. Reverse-phase HPLC with UV/RI detection resolves co-eluting contaminants, while GC-MS confirms molecular weight (m/z 280.5) .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties of this compound be resolved across independent studies?

- Methodological Answer : Contradictions in melting points or solubility often arise from impurities or varying synthetic conditions. Researchers should replicate studies using standardized protocols (e.g., ASTM methods) and cross-validate results via interlaboratory comparisons. Advanced techniques like differential scanning calorimetry (DSC) and X-ray crystallography provide definitive phase behavior data. Meta-analyses of historical datasets (e.g., CRC Handbook, PubChem) highlight outliers requiring re-examination .

Q. What role does this compound play in supramolecular chemistry, particularly in host-guest systems or lipid bilayer simulations?

- Methodological Answer : Its rigid cyclohexane core and flexible alkyl chain enable applications in micelle formation or as a lipid analog in membrane studies. Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model its integration into bilayers, while small-angle X-ray scattering (SAXS) validates structural parameters. Experimental protocols must specify concentration ranges and temperature gradients to avoid artifacts .

Q. What computational challenges arise in modeling the conformational flexibility of this compound, and how can they be mitigated?

- Methodological Answer : The molecule’s 14-carbon chain introduces torsional strain and multiple low-energy conformers. Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) optimizes ground-state geometries, while molecular mechanics (MM) simulations sample conformational space. Researchers should compare computed NMR/IR spectra with experimental data to validate models .

Q. How can this compound be functionalized to enhance its applicability in catalytic or drug-delivery systems?

- Methodological Answer : Post-synthetic modifications, such as bromination at the alkyl chain terminus or epoxidation of the cyclohexane ring, introduce reactive sites. Click chemistry (e.g., azide-alkyne cycloaddition) enables conjugation with biomolecules. Characterization via MALDI-TOF MS and dynamic light scattering (DLS) assesses functionalization efficiency and nanoparticle size distribution .

Data Reproducibility and Ethical Considerations

Q. What guidelines ensure reproducibility in studies involving this compound, particularly when reporting synthetic yields or spectroscopic data?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s standards: fully disclose reaction conditions (catalyst loading, solvent purity), provide raw spectral data in supplementary files, and use internal standards (e.g., tetramethylsilane for NMR). Independent verification by a second analyst reduces bias .

Q. How should researchers address potential toxicity or environmental impacts of this compound in laboratory settings?